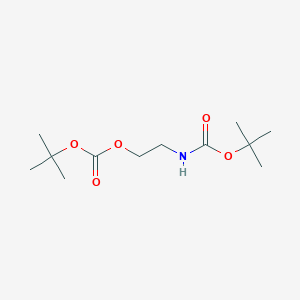

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate is a chemical compound with the molecular formula C12H23NO5. It is commonly used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it valuable in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is often carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .

化学反応の分析

Types of Reactions

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl protecting group, yielding the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Hydrolysis: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the free amine, while substitution reactions can produce a variety of substituted carbamates .

科学的研究の応用

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate has several applications in scientific research:

Chemistry: It is widely used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.

Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the assembly of amino acids.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require temporary protection of functional groups.

Industry: The compound is used in the production of specialty chemicals and materials, where precise control over chemical reactivity is required .

作用機序

The mechanism of action of tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective protection and deprotection process is crucial in multi-step organic synthesis .

類似化合物との比較

Similar Compounds

Tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the tert-butoxycarbonyloxy group.

Tert-butyl (2-aminoethyl)(ethyl)carbamate: Contains an additional ethyl group on the amine.

Tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: Features extended ethoxy chains .

Uniqueness

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected and deprotected in a controlled manner .

生物活性

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate (CAS No. 1229024-41-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₁H₂₁N₁O₅

- Molecular Weight : 247.29 g/mol

- Storage Conditions : Requires inert atmosphere; should be stored at -20°C.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of tert-butyl carbamate with suitable alkylating agents. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness as a beta-lactamase inhibitor. This is particularly relevant given the increasing resistance of bacteria to conventional antibiotics.

- Mechanism of Action : The compound acts by inhibiting beta-lactamase enzymes that degrade beta-lactam antibiotics, thereby restoring their efficacy against resistant strains. This mechanism was highlighted in studies involving combinations with traditional antibiotics such as amoxicillin and piperacillin .

Anti-inflammatory Effects

In vivo studies have demonstrated that similar carbamate derivatives possess anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation in animal models, as measured by paw edema reduction in carrageenan-induced models .

Cytotoxicity and Apoptosis

Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, which warrants further investigation into its potential as an anticancer agent .

Case Studies

- Beta-lactamase Inhibition : A study evaluated the efficacy of this compound in combination with various beta-lactam antibiotics against resistant strains of Escherichia coli. The results indicated a significant restoration of antibiotic activity, highlighting its potential as a therapeutic adjunct in treating bacterial infections .

- Anti-inflammatory Activity : In a controlled trial using rat models, derivatives of this compound were administered to assess their anti-inflammatory effects. Results showed a percentage inhibition of inflammation comparable to standard anti-inflammatory drugs such as indomethacin .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₁O₅ |

| Molecular Weight | 247.29 g/mol |

| Antimicrobial Activity | Effective against E. coli |

| Anti-inflammatory Inhibition (%) | Up to 54% |

| Apoptosis Induction | Yes (in specific cancer lines) |

特性

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-9(14)13-7-8-16-10(15)18-12(4,5)6/h7-8H2,1-6H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWTUIPFTJUXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。